(2-Methylbenzo[D]oxazol-5-YL)boronic acid
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Overview
Description
(2-Methylbenzo[D]oxazol-5-YL)boronic acid is an organic compound that belongs to the class of boronic acids. It features a boron atom attached to a benzene ring, which is connected to an oxazole ring. This compound is known for its role in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbenzo[D]oxazol-5-YL)boronic acid typically involves the hydroboration of alkenes or alkynes. This process is rapid and allows for the addition of a boron-hydrogen bond over an unsaturated bond, resulting in the formation of the corresponding alkyl or alkenylborane . The reaction conditions often include the use of a chemical fume hood, laboratory clothing, chemical-resistant gloves, and safety goggles to ensure safety .
Industrial Production Methods
Industrial production methods for this compound are not widely documented.
Chemical Reactions Analysis
Types of Reactions
(2-Methylbenzo[D]oxazol-5-YL)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in the Suzuki-Miyaura coupling reaction, the compound is used to form carbon-carbon bonds, resulting in the synthesis of various organic compounds .
Scientific Research Applications
(2-Methylbenzo[D]oxazol-5-YL)boronic acid is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Organic Synthesis: The compound is used as a reagent in the Suzuki-Miyaura coupling reaction, which is crucial for the formation of carbon-carbon bonds.
Pharmaceutical Research: It is used in the synthesis of pharmaceutical compounds, contributing to the development of new drugs.
Material Science: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Methylbenzo[D]oxazol-5-YL)boronic acid involves its ability to participate in various chemical reactions. The boron atom in the compound can form covalent bonds with other atoms, allowing it to act as a catalyst or reagent in different reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
(2-Methylbenzo[D]oxazol-5-YL)boronic acid can be compared with other similar compounds, such as:
- 5-Chloro-2-methyl-6-nitrobenzo[D]oxazole
- 2-Methylbenzo[D]oxazol-5-ol
- (2-Methylbenzo[D]oxazol-6-YL)boronic acid
- 5-Bromo-7-chloro-2-methylbenzo[D]oxazole
- 4-Bromo-2-methylbenzo[D]oxazole
These compounds share similar structural features but differ in their chemical properties and reactivity. The uniqueness of this compound lies in its specific boronic acid functionality, which makes it particularly useful in the Suzuki-Miyaura coupling reaction .
Properties
IUPAC Name |
(2-methyl-1,3-benzoxazol-5-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO3/c1-5-10-7-4-6(9(11)12)2-3-8(7)13-5/h2-4,11-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPFSHFWNVZLJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)OC(=N2)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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